![molecular formula C8H12 B14747983 Tricyclo[3.3.0.02,6]octane CAS No. 250-21-5](/img/structure/B14747983.png)
Tricyclo[3.3.0.02,6]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3.3.0.02,6]octane is a highly strained, rigidly-fused ring system with the molecular formula C8H12. This compound is characterized by its unique structure, which includes a puckered four-member ring and two five-member rings. The compound’s structure has been determined through electron diffraction studies, revealing its D2d symmetry .
Vorbereitungsmethoden
Tricyclo[3.3.0.02,6]octane can be synthesized from cis, cis-1,5-cyclooctadiene through mercury-sensitized photoisomerization. This method involves the use of mercury vapor to sensitize the photoisomerization process, leading to the formation of the tricyclic structure
Analyse Chemischer Reaktionen
Tricyclo[3.3.0.02,6]octane undergoes various chemical reactions, including thermal isomerization and pyrolysis. The thermal isomerization of this compound in the gas phase at 1.5 mm pressure and temperatures ranging from 327 to 366°C is a homogeneous, first-order reaction. The major products of this reaction include 4-vinylcyclohexene, 1,3-butadiene, and 1,5-cyclooctadiene . Common reagents and conditions used in these reactions include high temperatures and controlled pressure environments.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.3.0.02,6]octane has been studied for its unique structural properties and its potential applications in various fields. In chemistry, it serves as a model compound for studying strained ring systems and their reactivity. Its rigid structure makes it an interesting subject for electron diffraction studies, providing insights into bond angles and interatomic distances
Wirkmechanismus
The mechanism by which tricyclo[3.3.0.02,6]octane exerts its effects is primarily related to its structural rigidity and strain. The compound’s highly puckered rings and unique bond angles contribute to its reactivity and stability. The molecular targets and pathways involved in its reactions are influenced by the strain energy within the tricyclic system, which drives the isomerization and decomposition processes .
Vergleich Mit ähnlichen Verbindungen
Tricyclo[3.3.0.02,6]octane can be compared to other similar compounds, such as bicyclo[3.2.1]octane and tricyclo[3.2.1.02,7]octane. These compounds share similar tricyclic structures but differ in their ring sizes and bond angles. For example, bicyclo[3.2.1]octane has a different arrangement of rings and is less strained compared to this compound . The unique structural features of this compound, such as its highly puckered four-member ring, distinguish it from these related compounds.
Conclusion
This compound is a fascinating compound with unique structural properties and significant potential for scientific research. Its synthesis, reactivity, and applications in various fields make it an important subject for further study. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into the behavior of strained ring systems.
Eigenschaften
CAS-Nummer |
250-21-5 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
tricyclo[3.3.0.02,8]octane |
InChI |
InChI=1S/C8H12/c1-3-6-7-4-2-5(1)8(6)7/h5-8H,1-4H2 |
InChI-Schlüssel |
BNYIYJWHXMAEIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C2C1CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


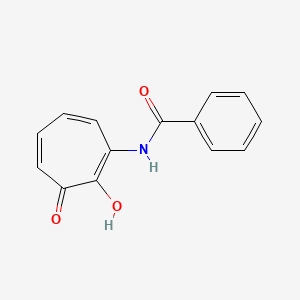
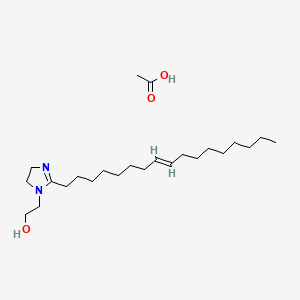
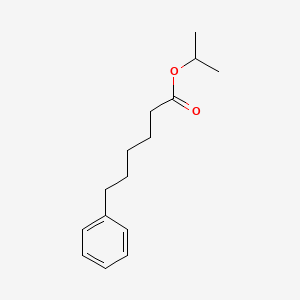
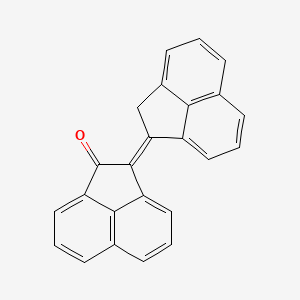
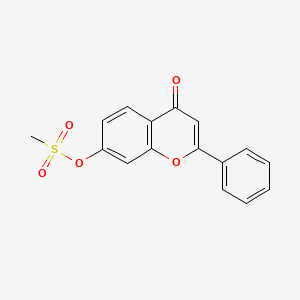
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
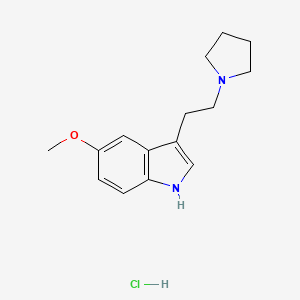
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
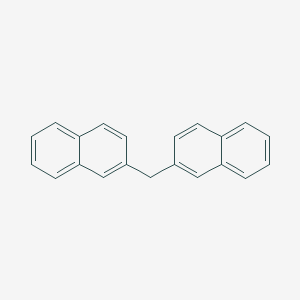
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)


